2-Chloro-4-methylthiazole-5-sulfonamide
CAS No.: 348086-67-9
Cat. No.: VC2452528
Molecular Formula: C4H5ClN2O2S2
Molecular Weight: 212.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 348086-67-9 |
|---|---|
| Molecular Formula | C4H5ClN2O2S2 |
| Molecular Weight | 212.7 g/mol |
| IUPAC Name | 2-chloro-4-methyl-1,3-thiazole-5-sulfonamide |
| Standard InChI | InChI=1S/C4H5ClN2O2S2/c1-2-3(11(6,8)9)10-4(5)7-2/h1H3,(H2,6,8,9) |
| Standard InChI Key | DJJSIXFBKIFPGR-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)Cl)S(=O)(=O)N |
| Canonical SMILES | CC1=C(SC(=N1)Cl)S(=O)(=O)N |
Introduction
Chemical Structure and Properties
2-Chloro-4-methylthiazole-5-sulfonamide is a heterocyclic compound with a molecular formula of C₄H₅ClN₂O₂S₂ and a molecular weight of 212.68 g/mol . The compound contains a thiazole ring, which is a five-membered heterocyclic structure incorporating both sulfur and nitrogen atoms. This ring structure is further substituted with a chlorine atom at position 2, a methyl group at position 4, and a sulfonamide group at position 5 .
Structural Identifiers
The compound can be identified through various chemical notations:
| Identifier Type | Value |
|---|---|
| SMILES | CC1=C(SC(=N1)Cl)S(=O)(=O)N |
| InChI | InChI=1S/C4H5ClN2O2S2/c1-2-3(11(6,8)9)10-4(5)7-2/h1H3,(H2,6,8,9) |
| InChIKey | DJJSIXFBKIFPGR-UHFFFAOYSA-N |
| Alternative Name | 2-chloro-4-methyl-1,3-thiazole-5-sulfonamide |
These structural identifiers provide precise chemical information that allows for the unambiguous identification of this compound in chemical databases and literature .
Physical Properties
The physical properties of 2-Chloro-4-methylthiazole-5-sulfonamide are influenced by its functional groups:
-
The sulfonamide group (-SO₂NH₂) contributes to its hydrogen-bonding capabilities
-
The chlorine atom at position 2 enhances its reactivity in substitution reactions
-
The thiazole ring provides stability and contributes to its pharmacological profile
-
The methyl group at position 4 affects its lipophilicity and solubility properties
Spectroscopic Properties
Based on computational predictions, the compound exhibits specific collision cross section values for various adducts, which are important for mass spectrometry analysis:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 212.95538 | 144.1 |
| [M+Na]⁺ | 234.93732 | 153.9 |
| [M+NH₄]⁺ | 229.98192 | 151.9 |
| [M+K]⁺ | 250.91126 | 147.5 |
| [M-H]⁻ | 210.94082 | 144.2 |
| [M+Na-2H]⁻ | 232.92277 | 146.8 |
| [M]⁺ | 211.94755 | 146.5 |
| [M]⁻ | 211.94865 | 146.5 |
These values are valuable for analytical chemistry applications and compound identification through mass spectrometry techniques .
Synthesis and Preparation Methods
The synthesis of 2-Chloro-4-methylthiazole-5-sulfonamide typically follows specific reaction pathways that have been documented in chemical literature.
Primary Synthesis Route
The most common synthetic pathway involves the reaction of 2-chloro-4-methylthiazole-5-sulfonyl chloride with ammonia under controlled conditions . The synthesis generally proceeds through the following steps:
-
Preparation of 2-chloro-4-methylthiazole-5-sulfonyl chloride as a key intermediate
-
Reaction of this intermediate with ammonia to form the sulfonamide group
-
Purification of the final product through crystallization or other separation techniques
Synthesis Details
According to documented procedures, the synthesis can be performed as follows:
-
2-Chloro-4-methylthiazole-5-sulfonyl chloride (1.0 equivalent) is treated with ammonia (1.0 equivalent) in tetrahydrofuran (THF)
-
The reaction mixture is stirred until the starting material is consumed (monitored by thin-layer chromatography)
-
After completion, the solvent is removed under vacuum
-
The resulting product can be identified through mass spectrometry (m/z [ESI positive] 212.95 [M + H]⁺)
This synthetic approach allows for the production of 2-Chloro-4-methylthiazole-5-sulfonamide with good purity for research and pharmaceutical applications.
Chemical Reactivity
2-Chloro-4-methylthiazole-5-sulfonamide demonstrates various reaction patterns that make it valuable in synthetic chemistry.
Substitution Reactions
Biological Activity and Mechanisms of Action
The biological activity of 2-Chloro-4-methylthiazole-5-sulfonamide is primarily attributed to its structural features, particularly the sulfonamide group, which is known for its antibacterial properties.
Antibacterial Activity
The sulfonamide functional group has historically been associated with antibacterial properties due to its ability to interfere with bacterial folic acid synthesis:
-
Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS)
-
This inhibition prevents the biosynthesis of tetrahydrofolic acid, a crucial cofactor for bacterial growth
-
By disrupting this pathway, bacterial cell growth and replication are inhibited
Enzyme Inhibition
Beyond antibacterial effects, 2-Chloro-4-methylthiazole-5-sulfonamide and its derivatives may exhibit inhibitory activity against various enzymes:
-
Research has explored its potential as a carbonic anhydrase inhibitor
-
The compound can interact with specific molecular targets such as enzymes and receptors
-
This interaction may involve binding to active sites or allosteric sites, preventing normal enzyme function
Structure-Activity Relationships
The biological activity of 2-Chloro-4-methylthiazole-5-sulfonamide can be modified through structural changes:
-
Substitution at the 2-position (replacing the chlorine atom) often affects binding affinity to target proteins
-
Modifications to the sulfonamide group can alter the compound's solubility and bioavailability
-
Changes to the methyl group at position 4 may influence the compound's lipophilicity and membrane permeability
These structure-activity relationships provide valuable insights for the development of new therapeutics based on this scaffold.
Applications in Scientific Research
2-Chloro-4-methylthiazole-5-sulfonamide has found applications across multiple scientific disciplines due to its unique structural features and reactivity.
Pharmaceutical Research
In pharmaceutical research, this compound serves as:
-
A building block for the synthesis of more complex drug candidates
-
A lead compound for the development of new antimicrobial agents
-
A structural scaffold for the design of enzyme inhibitors
-
A starting material for the preparation of sulfonamide-based drugs
Chemical Biology
In chemical biology, the compound has been utilized for:
-
Studying enzyme-ligand interactions
-
Investigating protein binding mechanisms
-
Exploring structure-activity relationships in biological systems
Medicinal Chemistry
The medicinal chemistry applications include:
-
Development of new antibacterial agents that overcome resistance mechanisms
-
Creation of carbonic anhydrase inhibitors for potential treatment of glaucoma, epilepsy, and other conditions
-
Exploration of novel antimicrobial agents with improved pharmacokinetic properties
-
Investigation of anti-inflammatory and other therapeutic properties
| Quantity | Approximate Price Range |
|---|---|
| 100 mg | €163.00 |
| 250 mg | €165.00 |
| 1 g | €220.00 - €322.00 |
| 5 g | Custom quotation required |
These prices reflect the specialized nature of the compound and its applications in advanced research settings .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume